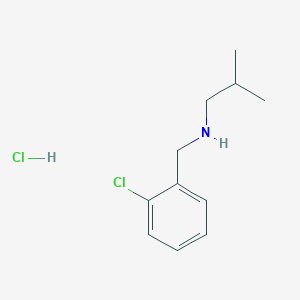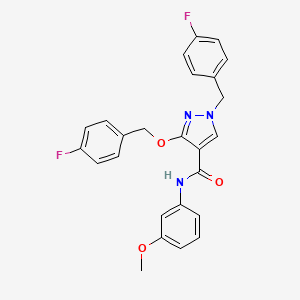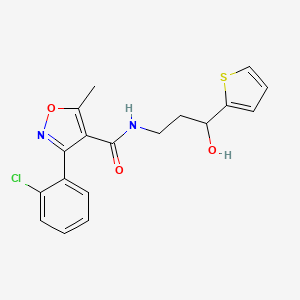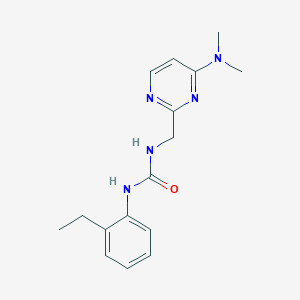![molecular formula C10H16ClNO2 B2705161 4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride CAS No. 2287340-86-5](/img/structure/B2705161.png)
4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride” is a chemical compound with the molecular formula C10H16ClNO2 and a molecular weight of 217.69 . It is related to a process for the preparation of [4-2-(dimethylamino)-ethoxy]-2-methyl-5-(1-methylethyl)-phenol esters (I) and their salts with organic and inorganic acids .
Synthesis Analysis
The synthesis of this compound involves the reaction of thymol with a salt of an 1-halo-dimethylaminoethane to obtain ethylamine-N,N-dimethyl-2-(thymyloxy) (II). This is followed by the reaction of (II) with an acylating agent according to the Friedel and Kraft reaction to obtain 4-[2-(dimethylamino)-ethoxy]-2-methyl-5-(1-methylethyl)-1-acyl-benzene (III). The oxidation of (III) leads to the final product .Molecular Structure Analysis
The molecular structure of “4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride” consists of 10 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride” include the reaction of thymol with a salt of an 1-halo-dimethylaminoethane, followed by acylation and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride” include a molecular weight of 217.69 .Applications De Recherche Scientifique
Understanding Phenolamides and Their Health Benefits
Phenolamides, encompassing compounds like 4-[2-(Dimethylamino)ethoxy]phenol hydrochloride, are a class of chemical entities known as hydroxycinnamic acid amides or phenylamides, found across the plant kingdom. These compounds have garnered attention for their potential roles in plant development and defense, with some showing similarities to drugs like Tranilast, known for anti-inflammatory, antioxidant, anti-itch, and anti-atherogenic activities. Despite their widespread occurrence in plants and some foods, the full spectrum of their health implications in humans remains an area ripe for exploration. The study of phenolamides, including avenanthramides from oats and other similar compounds, is still at an early stage, suggesting that future research may unveil further health benefits associated with their consumption (Wang, Snooks, & Sang, 2020).
Chlorogenic Acid: A Phenolic Acid's Pharmacological Profile
Chlorogenic acid (CGA) is another phenolic acid with a rich profile of pharmacological activities, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory effects. As a prevalent phenolic compound in green coffee extracts and tea, CGA exemplifies the broader therapeutic potential of phenolic compounds, akin to 4-[2-(Dimethylamino)ethoxy]phenol hydrochloride. CGA's ability to modulate lipid and glucose metabolism has implications for managing conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity. This review emphasizes the need for further research to fully leverage CGA's biological and pharmacological effects, potentially extending to other phenolic compounds with similar structures (Naveed et al., 2018).
Polyphenols: A Broad Spectrum of Benefits
The health benefits of natural food products, especially those rich in polyphenols like phenolic acids, have been recognized for millennia. Phenolic compounds, including those structurally related to 4-[2-(Dimethylamino)ethoxy]phenol hydrochloride, are key for their antioxidant properties and their role in mitigating various chronic diseases such as obesity, diabetes, and cancer. The review underscores the importance of diets rich in polyphenols and suggests a focus on specific compounds like quercetin, catechin, and kaempferol. It also highlights the leading role of countries like the USA, China, and India in polyphenol research, pointing to a global interest in understanding and harnessing the health benefits of these compounds (Rasouli, Farzaei, & Khodarahmi, 2017).
Mécanisme D'action
Target of Action
It is related to itopride, which is known to target acetylcholine esterase (ache) and dopamine d2 receptors .
Mode of Action
Itopride, a related compound, has anticholinesterase (ache) activity as well as dopamine d2 receptor antagonistic activity . Itopride removes the inhibitory effects on Ach release and also inhibits the enzyme AchE which prevents the degradation of Ach .
Biochemical Pathways
It can be inferred that it may influence the cholinergic and dopaminergic pathways, given its related compound itopride’s mechanism of action .
Result of Action
Based on the mechanism of action of the related compound itopride, it can be inferred that it may have effects on gastric motility .
Propriétés
IUPAC Name |
4-[2-(dimethylamino)ethoxy]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-11(2)7-8-13-10-5-3-9(12)4-6-10;/h3-6,12H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMPUUUOJZXDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride](/img/structure/B2705085.png)


![(E)-3-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2705091.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2705094.png)



![7-(2-Chlorophenyl)-1,3-dimethyl-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705100.png)